REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]([NH2:9])=O)[CH2:3][CH2:2]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:19])=CC=1.C([O-])(O)=O.[Na+]>C1COCC1>[O:1]1[CH2:6][CH2:5][CH:4]([C:7](=[S:19])[NH2:9])[CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
9.47 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)C(=O)N
|
Name
|
|
Quantity
|
14.83 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Name
|
|
Quantity
|
98 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 h
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residual solid was triturated with 1:1 EtOAc
|
Type
|
FILTRATION
|
Details
|
hexanes (100 mL) and filtered
|
Type
|
CUSTOM
|
Details
|
to collect the solid
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
FILTRATION
|
Details
|
re-subjected to trituration and filtration
|
Type
|
CUSTOM
|
Details
|
The combined solids were dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 32.1 mmol | |
AMOUNT: MASS | 4.91 g | |
YIELD: PERCENTYIELD | 43.8% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |